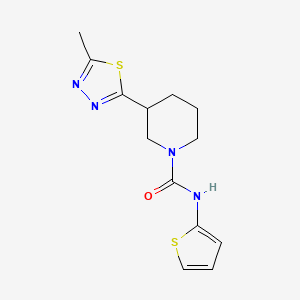

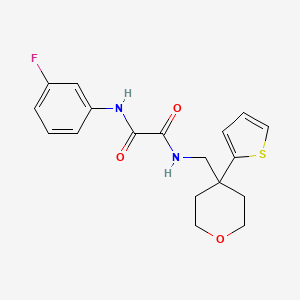

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel piperidyl carboxamides and thiocarboxamides, which are potential inhibitors targeting D1 protease in plants, involves a multi-step procedure. The process begins with the formation of an isoxazole ring, followed by α-bromination of the acetyl group. Subsequently, a thiazole ring is formed, and finally, the carboxamide or thiocarboxamide group is attached . This synthesis route is indicative of the complexity involved in creating such compounds, which are designed based on a D1 protease inhibitor hit structure identified through homology modeling and virtual screening.

Molecular Structure Analysis

The molecular structure of the compounds synthesized, such as the 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, is characterized by the presence of a thiadiazole ring. This ring is a crucial feature for the biological activity of these molecules. The 1,2,4-thiadiazole moiety can be prepared by oxidative dimerization of thioamides, which is a reaction that can occur under room temperature and can yield high amounts of the desired thiadiazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include oxidative dimerization of thioamides to form the thiadiazole ring . This reaction can be facilitated by various electrophilic reagents such as 1-methyl-2-chloropyridinium iodide, benzoyl chloride, and others, in the presence of organic solvents. The versatility in the chemical reactions used for the synthesis of the thiadiazole ring allows for a wide range of substitutions, which can be exploited to fine-tune the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the moderate to good herbicidal activities observed in the in vivo tests suggest that these compounds have favorable properties that allow them to act as effective inhibitors of the D1 protease in plants . The competitive inhibition of the enzyme activity by one of the compounds further supports the notion that the molecular design of these compounds is successful in targeting the intended biological pathway.

Case Studies and Applications

科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing various heterocyclic nuclei, including the 1,3,4-thiadiazole, which were synthesized through microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate to good activity against test microorganisms (Başoğlu et al., 2013).

Novel Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory Agents

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, incorporating 1,3,5-triazines and 1,3,5-oxadiazepines with the aim of discovering potent anti-inflammatory and analgesic agents. These compounds demonstrated high inhibitory activity and selectivity towards COX-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anti-TMV and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and tested for their biological activities, including antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds showed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

Antimicrobial Evaluation of Thiazolo[4,3-b][1,3,4]thiadiazole Systems

The synthesis and antimicrobial evaluation of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have been conducted, showcasing the potential of these compounds as antimicrobial agents. The compounds exhibited a range of activities against various microorganisms (Hamama et al., 2017).

特性

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKPTXALXQCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)